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molecular formula C10H11ClS2 B8388302 2-(3-Chlorophenyl)-1,3-dithiane

2-(3-Chlorophenyl)-1,3-dithiane

Cat. No. B8388302
M. Wt: 230.8 g/mol
InChI Key: HVOOEJGCHIRIOP-UHFFFAOYSA-N
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Patent
US07449490B2

Procedure details

To a solution of 3-chlorobenzaldehyde (100 mmol) in chloroform (250 mL) is added 1,3-propanedithiol (110 mmol). The mixture is chilled to −10° C. and HCl gas is gently bubbled through the mixture for 20 min. The mixture is stirred at −10° C. for one hour, then allowed to warm to room temperature overnight. The solution is washed with 1 M KOH, water, brine, and dried (K2CO3). After filtering, the organic extract is concentrated in vacuo to afford 2-(3-chlorophenyl)-1,3-dithiane.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[CH2:10]([SH:14])[CH2:11][CH2:12][SH:13]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]2[S:14][CH2:10][CH2:11][CH2:12][S:13]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
110 mmol
Type
reactant
Smiles
C(CCS)S
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl gas is gently bubbled through the mixture for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The solution is washed with 1 M KOH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
After filtering
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1SCCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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